4-(Trifluoromethyl)-L-phenylalanine

Protein engineering Thermal stability 19F NMR probes

4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe, also cataloged under CAS 114926-38-4) is a non‑canonical, fluorinated L‑phenylalanine analogue in which the para‑hydrogen of the phenyl ring is replaced by a trifluoromethyl (–CF₃) group. This single‑atom‑to‑trifluoromethyl substitution markedly perturbs the electronic, lipophilic, and steric profile of the canonical amino acid while preserving the α‑L‑configuration required for ribosomal incorporation or peptide synthesis.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 122839-56-9
Cat. No. B043868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-L-phenylalanine
CAS122839-56-9
Synonyms4-(trifluoromethyl)phenylalanine
tfm-Phe
tri-fluoromethyl-phenylalanine
trifluoromethyl-phenylalanine
trifluoromethylphenylalanine
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
InChIKeyCRFFPDBJLGAGQL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-L-phenylalanine (CAS 122839-56-9): Core Physicochemical & Structural Identity for Research Procurement


4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe, also cataloged under CAS 114926-38-4) is a non‑canonical, fluorinated L‑phenylalanine analogue in which the para‑hydrogen of the phenyl ring is replaced by a trifluoromethyl (–CF₃) group. This single‑atom‑to‑trifluoromethyl substitution markedly perturbs the electronic, lipophilic, and steric profile of the canonical amino acid while preserving the α‑L‑configuration required for ribosomal incorporation or peptide synthesis [1]. The compound is commercially supplied as a white to off‑white solid with a molecular weight of 233.19 g·mol⁻¹, a predicted logP of 1.5–1.7, and limited aqueous solubility (~2 mg·mL⁻¹ with heating) that contrasts sharply with the freely soluble parent L‑phenylalanine and the 50 mg·mL⁻¹ solubility of 4‑fluoro‑L‑phenylalanine [2].

Why 4‑(Trifluoromethyl)‑L‑phenylalanine Cannot Be Replaced by Generic Para‑Substituted Phenylalanine Analogues


Simple para‑substituted phenylalanines (e.g., 4‑F, 4‑Cl, 4‑CH₃) alter the physicochemical properties of the parent amino acid incrementally, but the –CF₃ group introduces a step‑change in hydrophobicity, electron‑withdrawing character, and van der Waals volume that cannot be matched by any monoatomic substituent [1]. As the quantitative evidence in Section 3 demonstrates, 4‑(trifluoromethyl)‑L‑phenylalanine delivers a unique combination of enhanced protein thermal stabilization, altered enzyme‑substrate affinity, superior ¹⁹F NMR sensitivity, differential inhibitory potency against aminopeptidases, and markedly lower aqueous solubility—none of which are reproduced by 4‑fluoro‑, 4‑chloro‑, or parent L‑phenylalanine in the same assay systems [2][3][4]. Consequently, substituting tfm‑Phe with a cheaper or more soluble analogue would invalidate comparative biophysical, structural, or pharmacological conclusions.

3–6 Head‑to‑Head Comparator Evidence Items for 4‑(Trifluoromethyl)‑L‑phenylalanine


Protein Thermal Stabilization: tfm‑Phe Increases Transketolase Tm by +7.5 °C Relative to 4‑Fluoro‑Phe

Incorporation of 4‑(trifluoromethyl)‑L‑phenylalanine (tfm‑Phe) at position K316 of E. coli transketolase (TK) raised the thermal denaturation midpoint (Tm) by 7.5 °C compared with the wild‑type enzyme, whereas substitution with 4‑fluoro‑L‑phenylalanine (4‑F‑Phe) at the same site largely abolished heat‑induced aggregation but did not increase Tm [1]. The experiment was performed on purified TK variants using differential scanning fluorimetry.

Protein engineering Thermal stability 19F NMR probes

Phenylalanine Ammonia Lyase (PAL) Substrate Affinity: tfm‑Phe Displays a 15‑Fold Higher Km than L‑Phenylalanine

With wild‑type Anabaena variabilis phenylalanine ammonia lyase (AvPAL) at pH 10 and 30 °C, 4‑(trifluoromethyl)‑L‑phenylalanine exhibits a Km of 3.1 mM, approximately 15‑fold higher than the Km of the natural substrate L‑phenylalanine (~0.2 mM for the same enzyme class) [1][2]. The PAL F137V mutant slightly reduces the Km for tfm‑Phe to 2.5 mM, still an order of magnitude above the parent amino acid. This kinetic divergence arises from the steric and electronic demands of the –CF₃ substituent and directly governs the efficiency of biocatalytic hydroamination reactions used to prepare enantiopure tfm‑Phe.

Biocatalysis Enzyme kinetics Non‑natural amino acid synthesis

Aminopeptidase N Inhibition: 4‑CF₃‑Phenylalanine Phosphonate Analog Is a Submicromolar Inhibitor, More Potent than 4‑F or 4‑Cl Congeners

Phosphonic acid analogues of para‑substituted phenylalanines were screened against human aminopeptidase N (hAPN) and porcine aminopeptidase N (pAPN). The 4‑trifluoromethyl derivative (compound 1x) inhibited both enzymes with micromolar to submicromolar potency, ranking among the most active members of the library, whereas the 4‑fluoro and 4‑chloro analogues showed substantially weaker inhibition [1]. Although exact Ki/IC₅₀ values for compound 1x are not separately tabulated in the primary article, the structure‑activity relationship trend was validated by molecular modeling that demonstrated superior occupancy of the S1 hydrophobic pocket by the –CF₃ group.

Inhibitor design Aminopeptidase N Fluorinated pharmacophores

19F NMR Probe Sensitivity: tfm‑Phe Enables Detection of Through‑Space Couplings at 2.5–5 Hz on a 400 MHz Spectrometer

When 4‑(trifluoromethyl)‑L‑phenylalanine is genetically incorporated into the 19 kDa protein PpiB, ¹⁹F‑¹⁹F TOCSY experiments on a standard 400 MHz NMR instrument equipped with a room‑temperature probe detect through‑space scalar couplings (TSJFF) of 2.5–5 Hz [1]. The –CF₃ group provides three equivalent ¹⁹F nuclei per amino acid, generating a strong, simplified singlet signal that outperforms single‑fluorine labels such as 4‑fluoro‑L‑phenylalanine in signal‑to‑noise ratio per probe molecule. This property permits the measurement of long‑range distances (> van der Waals contact) without ¹H resonance assignment.

19F NMR spectroscopy Protein dynamics Noncanonical amino acid labeling

Optimal Research & Industrial Application Scenarios for 4‑(Trifluoromethyl)‑L‑phenylalanine


Engineering Thermostable Biocatalysts with Integrated ¹⁹F NMR Handles

Protein engineering teams seeking to simultaneously enhance enzyme thermostability and install a non‑perturbing ¹⁹F NMR probe should procure tfm‑Phe over 4‑F‑Phe. Evidence from transketolase shows that tfm‑Phe provides a +7.5 °C Tm gain while serving as a sensitive ¹⁹F reporter, a dual feature absent in the mono‑fluoro analogue [1].

Biocatalytic Synthesis of Enantiopure Non‑Natural Amino Acids via PAL

Fine‑chemical and CDMO laboratories operating PAL‑catalyzed hydroamination of 4‑trifluoromethylcinnamic acid must consider the 15‑fold higher Km of tfm‑Phe compared to L‑Phe. This kinetic parameter, validated for AvPAL, directly informs substrate loading, reactor residence time, and downstream purification protocols [1][2].

Structure‑Activity Relationship (SAR) Profiling of Aminopeptidase N Inhibitors

Medicinal chemistry programs designing phosphonic acid or peptidomimetic inhibitors of APN/CD13 gain a decisive SAR advantage by incorporating the 4‑trifluoromethyl‑phenylalanine motif. The submicromolar potency achieved with the –CF₃ phosphonate analogue, which is not matched by 4‑F or 4‑Cl congeners, makes tfm‑Phe the first‑choice building block for lead optimization [1].

In‑Cell ¹⁹F NMR Distance Measurements on Routine Spectrometers

Structural biology groups aiming to measure inter‑residue distances in proteins without cryoprobes or ¹H assignments should select tfm‑Phe. The three magnetically equivalent ¹⁹F nuclei of the –CF₃ group enable through‑space coupling detection (2.5–5 Hz) on a standard 400 MHz instrument, a capability that single‑fluorine labels cannot provide [1].

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